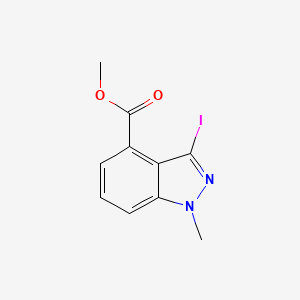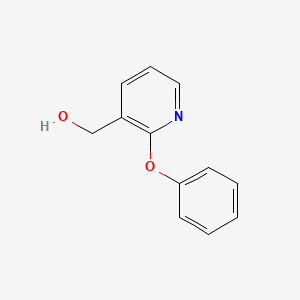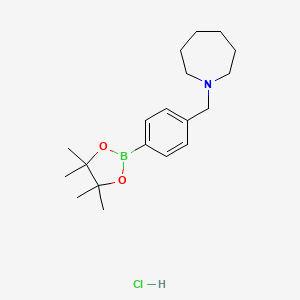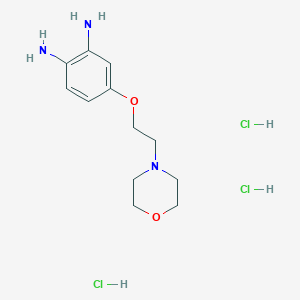
Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 885521-54-0 . It has a molecular weight of 302.07 and its IUPAC name is methyl 3-iodo-1H-indazole-4-carboxylate . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H7IN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a ligand for metal complexes, and as a reagent for the synthesis of various compounds. Additionally, this compound has been studied for its potential applications in drug delivery and drug screening. It has been used to enhance the solubility of drugs, to increase the stability of drugs, and to increase the bioavailability of drugs.
作用机制
Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate works by forming a complex with metal ions, such as zinc or copper. This complex is then used to catalyze the reaction of organic molecules. Additionally, this compound can also form complexes with other molecules, such as peptides, proteins, and nucleic acids, which can be used to enhance the solubility, stability, and bioavailability of drugs.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, this compound has been shown to have a cytotoxic effect on certain cancer cells, suggesting that it may have potential applications in cancer therapy.
实验室实验的优点和局限性
Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, this compound can form complexes with a variety of molecules, making it a versatile reagent for organic synthesis. However, this compound also has some limitations. It is sensitive to light and air and has a low solubility in water, making it difficult to use in aqueous solutions.
未来方向
Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate has potential applications in a variety of areas, including drug delivery, drug screening, and cancer therapy. Additionally, this compound may also be useful for the synthesis of other compounds, such as peptides, proteins, and nucleic acids. Furthermore, this compound may be used to study the effects of metal ions on biochemical and physiological processes, as well as for the development of new catalysts for organic synthesis.
合成方法
Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate is typically synthesized by the reaction of 1-methyl-1H-indazole-4-carboxylic acid with methyl iodide. This reaction is performed in a solvent such as methanol or acetonitrile and results in the formation of this compound. The reaction is usually conducted at room temperature and can be completed in a few hours. Additionally, this compound can also be synthesized using other methods, such as the reaction of 1-methyl-1H-indazole-4-carboxylic acid with sodium iodide in acetonitrile.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
属性
IUPAC Name |
methyl 3-iodo-1-methylindazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-13-7-5-3-4-6(10(14)15-2)8(7)9(11)12-13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBCWORSHWJUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C(=N1)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)



![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)